2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and an acetamide moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry . The trifluoromethyl group is significant in pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions
The trifluoromethyl group is usually introduced through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF₃I or Togni reagents under radical conditions . The final step involves the formation of the acetamide moiety, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole core can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Alkoxides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can lead to the formation of benzimidazolone derivatives, while reduction can yield amine-substituted benzimidazoles.
Scientific Research Applications
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the design of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound can be used to study the interaction of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Material Science: The trifluoromethyl group enhances the compound’s stability, making it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to interact with DNA and RNA . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric ulcers.
Pimobendan: Another benzimidazole derivative used in the treatment of congestive heart failure.
Uniqueness
What sets 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart is the presence of both the ethoxy and trifluoromethyl groups, which enhance its biological activity and stability compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H16F3N3O2S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16F3N3O2S/c1-2-26-11-7-8-14-15(9-11)24-17(23-14)27-10-16(25)22-13-6-4-3-5-12(13)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
ZYZXXANHOPUUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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